
6-(trifluoromethyl)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-1H-indole-3-carbonitrile is used in pharmaceutical intermediates and liquid crystal intermediates .
Synthesis Analysis
The synthesis of trifluoromethyl compounds like 6-(trifluoromethyl)-1H-indole-3-carbonitrile has been a topic of interest for many years. Classical methods for the synthesis of trifluoromethyl compounds usually use Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .科学的研究の応用
Design and Synthesis of Bioactive Compounds
Trifluoromethyl compounds, including 6-(trifluoromethyl)-1H-indole-3-carbonitrile, have been used in the design and synthesis of bioactive compounds . For instance, novel trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized through four-step reactions .
Antifungal Applications
These trifluoromethyl compounds exhibited good in vitro antifungal activities against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum at 50 μg/ml .
Insecticidal Applications
The synthesized trifluoromethyl compounds showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml .
Anticancer Applications
The synthesized trifluoromethyl compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .
DNA Binding Agents
In another study, a serendipitous regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, has been achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones . These compounds demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .
Chemical Biology Applications
Fmoc-Tyr (CF3)-OH, a compound related to 6-(trifluoromethyl)-1H-indole-3-carbonitrile, can be used in various chemical biology applications due to the unique properties of the CF3 group. For example, it can be incorporated into probes to study protein interactions or cellular localization.
作用機序
Target of Action
For instance, some trifluoromethyl-containing compounds have been found to interact with synaptic vesicle glycoprotein 2A (SV2A), which plays a regulatory role in synaptic plasticity .
Mode of Action
It’s worth noting that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile may contribute to its interaction with its targets.
Biochemical Pathways
It’s known that organofluorine compounds, including those with trifluoromethyl groups, can significantly affect pharmaceutical growth . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, found that the modification of the imidazole moiety with a trifluoromethyl group could result in faster kinetics for tracer uptake . This suggests that the trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile may influence its ADME properties and impact its bioavailability.
Result of Action
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs . This suggests that 6-(trifluoromethyl)-1H-indole-3-carbonitrile may have a stable action and could potentially be resistant to metabolic degradation.
Action Environment
It’s known that the properties of organofluorine compounds can be influenced by environmental factors . For instance, certain herbicides act better when soil humidity is between high and elevated . This suggests that environmental factors could potentially influence the action, efficacy, and stability of 6-(trifluoromethyl)-1H-indole-3-carbonitrile.
特性
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)7-1-2-8-6(4-14)5-15-9(8)3-7/h1-3,5,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHODSXHUFFSAOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-1H-indole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)
![methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2380791.png)
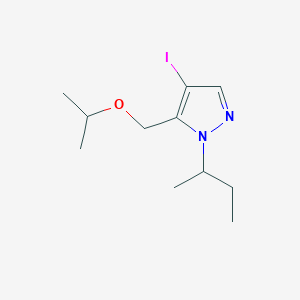
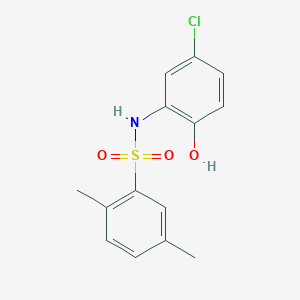
![5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2380795.png)
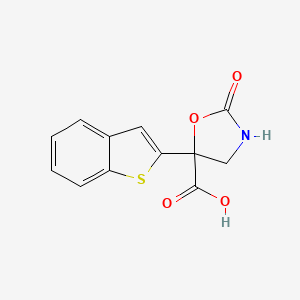
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)
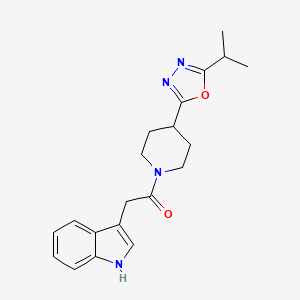
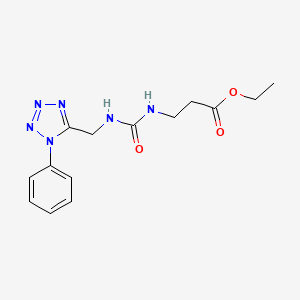
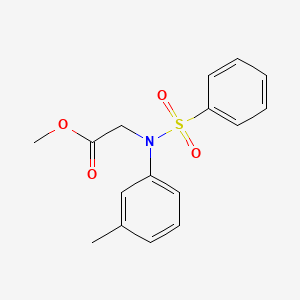
![N-[2-methoxy-4-[3-methoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2380803.png)